![molecular formula C6H8N6S B5199706 2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5199706.png)
2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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Overview
Description
2-(Ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a chemical compound that has shown potential applications in scientific research. It is a heterocyclic compound that contains both triazole and triazine rings. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is not fully understood. However, studies have shown that the compound exhibits inhibitory activity against certain enzymes and receptors, which may be responsible for its potential therapeutic effects. For example, the compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes such as cell proliferation and apoptosis. The compound has also been shown to exhibit antagonistic activity against adenosine receptors, which are involved in the regulation of neurotransmitter release and blood flow.
Biochemical and Physiological Effects:
Studies have shown that 2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine exhibits various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to exhibit antibacterial activity against certain strains of bacteria. In addition, the compound has been shown to exhibit anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine in laboratory experiments is its potential as a drug candidate for various diseases. The compound has shown promising results in preclinical studies and may have potential for further development as a therapeutic agent. Another advantage is its potential as a fluorescent probe for imaging applications. However, one of the limitations of using the compound in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine. One direction is further investigation of its mechanism of action and identification of its molecular targets. This will help to better understand its potential therapeutic effects and aid in the development of more potent and selective analogs. Another direction is the study of its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in vivo. This will help to determine its potential as a drug candidate and aid in the design of clinical trials. Finally, further exploration of its potential as a fluorescent probe for imaging applications may lead to the development of new diagnostic tools for various diseases.
Synthesis Methods
The synthesis of 2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with ethyl mercaptan in the presence of a base such as sodium hydroxide. The resulting product is then reacted with hydrazine hydrate and sodium hydroxide to yield 2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine. Other methods involve the use of different starting materials and reagents, such as thiourea and hydrazine hydrate.
Scientific Research Applications
2-(Ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its potential as a drug candidate for various diseases, including cancer, infectious diseases, and neurological disorders. It has been shown to exhibit inhibitory activity against certain enzymes and receptors, such as protein kinases and adenosine receptors. The compound has also been studied for its potential as a fluorescent probe for imaging applications.
properties
IUPAC Name |
2-ethylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6S/c1-2-13-6-10-5-9-3-8-4(7)12(5)11-6/h3H,2H2,1H3,(H2,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRNGJSUOYNDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NC=NC2=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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